molecular formula C15H11Br4N3O B15017926 N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

Cat. No.: B15017926
M. Wt: 568.9 g/mol
InChI Key: NATSLPXPTJVTGI-QPSGOUHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of multiple bromine atoms and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2,4,5-tribromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple bromine atoms and the hydrazide functional group contribute to its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of multiple bromine atoms, which enhance its reactivity and potential biological activity. The specific arrangement of these atoms and the hydrazide functional group contribute to its distinct chemical and physical properties .

Properties

Molecular Formula

C15H11Br4N3O

Molecular Weight

568.9 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(2,4,5-tribromoanilino)acetamide

InChI

InChI=1S/C15H11Br4N3O/c16-10-3-1-2-9(4-10)7-21-22-15(23)8-20-14-6-12(18)11(17)5-13(14)19/h1-7,20H,8H2,(H,22,23)/b21-7+

InChI Key

NATSLPXPTJVTGI-QPSGOUHRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.